molecular formula C10H10ClN5O B2584196 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide CAS No. 1707562-50-2

1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No. B2584196
CAS RN: 1707562-50-2
M. Wt: 251.67
InChI Key: BYTPOIDPTSPRMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on synthesizing novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition. This research highlights the potential of these compounds in developing treatments targeting metabolic disorders related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

  • Another research area explores the use of triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for corrosion inhibition of mild steel in acidic media. This study provides insights into the potential industrial applications of these compounds in protecting metals from corrosion (Lagrenée et al., 2002).

Antimicrobial and Anthelmintic Activities

  • The synthesis and antimicrobial activities of some new 3-Chlorobenzothiophene-2-Carbonylchloride derivatives have been investigated, highlighting the versatility of triazole derivatives in creating compounds with potential use in combating microbial infections and anthelmintic applications (Naganagowda & Padmashali, 2010).

Structural Characterization

  • The structural characterization of 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione provides fundamental insights into the molecular configuration of these compounds, aiding in the understanding of their chemical properties and potential reactivity (Yeo, Azizan, & Tiekink, 2019).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets

Mode of Action

It is likely that it interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties . These properties would influence the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have various effects at the molecular and cellular level .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-6-13-9(10(17)14-12)15-16(6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTPOIDPTSPRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide

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